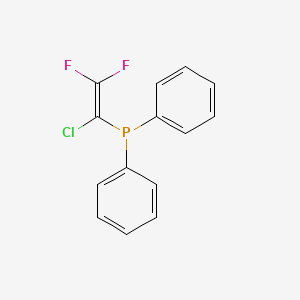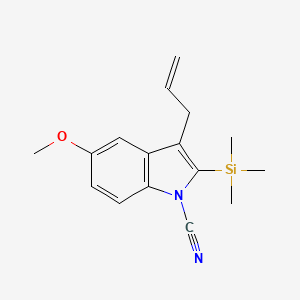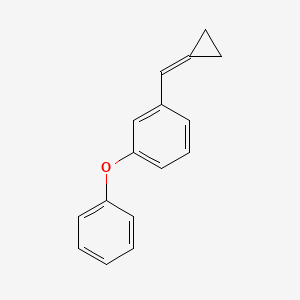![molecular formula C20H9F17O2 B14242880 4-[4-(Heptadecafluorooctyl)phenoxy]phenol CAS No. 404580-53-6](/img/structure/B14242880.png)
4-[4-(Heptadecafluorooctyl)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Heptadecafluorooctyl)phenoxy]phenol is a chemical compound with the molecular formula C20H9F17O2. It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxyphenol structure. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with heptadecafluorooctyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Heptadecafluorooctyl)phenoxy]phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrophenols, sulfonated phenols, and halogenated phenols.
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Scientific Research Applications
4-[4-(Heptadecafluorooctyl)phenoxy]phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The heptadecafluorooctyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying membrane-associated processes and for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyphenol: Lacks the heptadecafluorooctyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)phenoxyphenol: Contains a trifluoromethyl group instead of the heptadecafluorooctyl group, leading to variations in reactivity and applications.
4-(Perfluorobutyl)phenoxyphenol: Has a shorter perfluorinated chain, affecting its thermal stability and resistance to chemical degradation.
Uniqueness
4-[4-(Heptadecafluorooctyl)phenoxy]phenol is unique due to its long perfluorinated chain, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials and in scientific research focused on membrane-associated processes .
Properties
CAS No. |
404580-53-6 |
|---|---|
Molecular Formula |
C20H9F17O2 |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]phenol |
InChI |
InChI=1S/C20H9F17O2/c21-13(22,9-1-5-11(6-2-9)39-12-7-3-10(38)4-8-12)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h1-8,38H |
InChI Key |
PIGWTMPJYZQOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
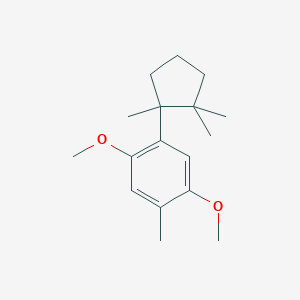
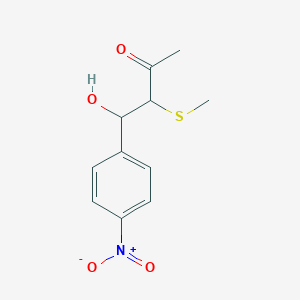
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
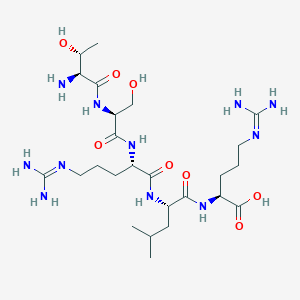
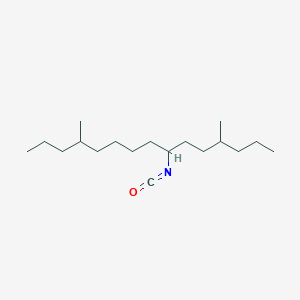

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
